molecular formula C17H24N4O3 B4332736 N-[2-(1-adamantyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-[2-(1-adamantyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B4332736
M. Wt: 332.4 g/mol
InChI Key: PZACTDLIUIFJQT-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide, also known as ANA-12, is a small molecule inhibitor that targets TrkB, a receptor tyrosine kinase that is involved in the regulation of neuronal development, synaptic plasticity, and survival. ANA-12 has been shown to have potential therapeutic benefits in various neurological and psychiatric disorders, including depression, anxiety, and addiction.

Mechanism of Action

N-[2-(1-adamantyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide targets TrkB, a receptor tyrosine kinase that is activated by the binding of BDNF. TrkB activation leads to the activation of downstream signaling pathways, including the PI3K-Akt and MAPK-ERK pathways, which are involved in the regulation of neuronal development, synaptic plasticity, and survival. This compound blocks the binding of BDNF to TrkB, thereby inhibiting the downstream signaling pathways and altering the physiological responses of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. This compound has been shown to reduce anxiety-like behavior in mice, as well as reduce depressive-like behavior in rats. This compound has also been shown to reduce drug-seeking behavior in preclinical models of addiction. This compound has been shown to have anti-inflammatory and neuroprotective effects in preclinical models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[2-(1-adamantyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments. This compound is a small molecule inhibitor that is easy to synthesize and has high purity. This compound has been extensively studied in preclinical models, and its mechanism of action is well-characterized. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in some experimental settings. This compound also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the study of N-[2-(1-adamantyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide. One direction is to further investigate the therapeutic potential of this compound in various neurological and psychiatric disorders, including depression, anxiety, and addiction. Another direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Additionally, future studies could explore the use of this compound in combination with other drugs or therapies to enhance its efficacy. Finally, future studies could investigate the potential side effects of this compound and ways to mitigate them.

Scientific Research Applications

N-[2-(1-adamantyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic benefits in various neurological and psychiatric disorders, including depression, anxiety, and addiction. This compound has been shown to block the binding of brain-derived neurotrophic factor (BDNF) to TrkB, thereby inhibiting the downstream signaling pathways that are involved in the regulation of neuronal development, synaptic plasticity, and survival. This compound has also been shown to have anti-inflammatory and neuroprotective effects in preclinical models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c22-16(11-20-4-1-15(19-20)21(23)24)18-3-2-17-8-12-5-13(9-17)7-14(6-12)10-17/h1,4,12-14H,2-3,5-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZACTDLIUIFJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)CN4C=CC(=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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